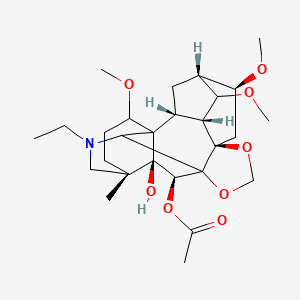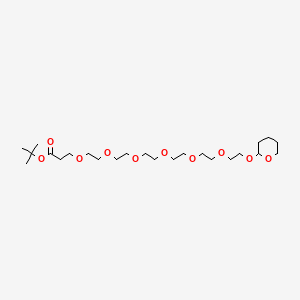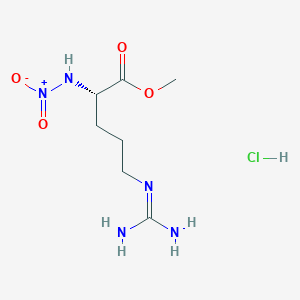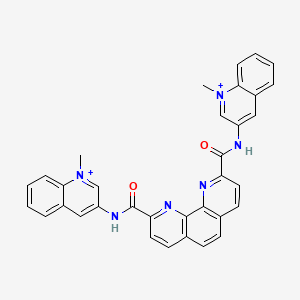![molecular formula C25H27F2N4O8P B11935252 benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)
benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acelarin (NUC-1031) is a novel anti-cancer agent developed using ProTide technology to overcome resistance mechanisms associated with gemcitabine, a widely used nucleoside analogue. Acelarin is a phosphoramidate modification of gemcitabine, designed to enhance its stability and efficacy in treating various cancers, including pancreatic ductal adenocarcinoma, biliary tract cancer, and ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acelarin is synthesized through a series of chemical reactions involving the modification of gemcitabine. The key step involves the addition of a phosphoramidate group to gemcitabine, which protects the compound from enzymatic degradation and enhances its cellular uptake .
Industrial Production Methods: The industrial production of Acelarin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Acelarin undergoes various chemical reactions, including:
Oxidation: Acelarin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Acelarin, altering its chemical properties.
Substitution: Substitution reactions can introduce different substituents into the Acelarin molecule, potentially enhancing its activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products: The major products formed from these reactions include various derivatives of Acelarin with modified chemical properties and potentially enhanced biological activity .
Scientific Research Applications
Acelarin has a wide range of scientific research applications, including:
Chemistry: Acelarin is used as a model compound to study nucleoside analogues and their modifications.
Biology: It is employed in research to understand cellular uptake mechanisms and resistance pathways.
Medicine: Acelarin is being investigated in clinical trials for its efficacy in treating various cancers, including pancreatic, biliary tract, and ovarian cancers
Industry: The compound is used in the development of new anti-cancer therapies and drug delivery systems
Mechanism of Action
Acelarin exerts its effects by bypassing the key resistance mechanisms associated with gemcitabine. It enters cancer cells independent of the human equilibrative nucleoside transporter and does not require deoxycytidine kinase-mediated activation. Once inside the cell, Acelarin is converted to its active form, which inhibits DNA synthesis and induces cell death. The compound also resists cytidine deaminase-mediated breakdown, enhancing its stability and efficacy .
Comparison with Similar Compounds
Gemcitabine: A widely used nucleoside analogue with limited efficacy due to resistance mechanisms.
NUC-3373: Another ProTide compound derived from 5-fluorouracil, used in cancer therapy
Uniqueness of Acelarin: Acelarin’s unique phosphoramidate modification allows it to overcome the resistance mechanisms that limit the efficacy of gemcitabine. This modification enhances its stability, cellular uptake, and overall anti-cancer activity, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C25H27F2N4O8P |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21-,23+,40?/m0/s1 |
InChI Key |
NHTKGYOMICWFQZ-BSMFTPRPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)

![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)

![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)
![8-(3-Fluorophenyl)-2-(2-hydroxyethyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11935225.png)

![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)
![(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol](/img/structure/B11935247.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

